4-Bromopyridine hydrochloride

Catalog No.
S662848
CAS No.
19524-06-2
M.F
C5H5BrClN
M. Wt
194.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromopyridine hydrochloride

CAS Number

19524-06-2

Product Name

4-Bromopyridine hydrochloride

IUPAC Name

4-bromopyridine;hydrochloride

Molecular Formula

C5H5BrClN

Molecular Weight

194.46 g/mol

InChI

InChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H

InChI Key

MPZMVUQGXAOJIK-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1Br.Cl

Synonyms

4-Bromopyridinium Chloride;

Canonical SMILES

C1=C[NH+]=CC=C1Br.[Cl-]

Synthetic Intermediate:

The primary application of 4-Bromopyridine hydrochloride in scientific research lies in its use as a synthetic intermediate. Its presence of a bromine atom and a pyridine ring makes it a valuable building block for the synthesis of various complex molecules, including:

  • Pharmaceuticals: 4-Bromopyridine hydrochloride serves as a starting material for the synthesis of potential new drugs targeting various diseases. For example, research has explored its use in the development of anticonvulsant and anti-cancer agents [].
  • Agrochemicals: It can be used as a precursor for the synthesis of insecticides and fungicides with improved properties [].
  • Dyestuffs: This compound can contribute to the creation of new dyes with specific colors and functionalities [].

Other Research Applications:

Beyond its role as a synthetic intermediate, 4-Bromopyridine hydrochloride has been explored in other scientific research areas:

  • Material Science: Studies have investigated its potential use in the development of new materials with desirable properties, such as improved conductivity or light-emitting capabilities [].
  • Biological Research: Research has explored the interaction of 4-Bromopyridine hydrochloride with biological systems, including its potential effects on specific enzymes or cellular processes []. However, it is crucial to note that these applications are still under investigation and require further research to fully understand its potential benefits and limitations.

4-Bromopyridine hydrochloride is a chemical compound with the molecular formula C₅H₄BrN·HCl and a molecular weight of 194.46 g/mol. It appears as a white to almost white crystalline powder and is soluble in water. This compound is recognized for its utility in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound's structure features a bromine atom attached to a pyridine ring, which significantly influences its reactivity and biological properties .

4-Bromopyridine hydrochloride can be harmful if inhaled, ingested, or absorbed through the skin. It is a suspected irritant and may cause eye, skin, and respiratory tract irritation.

  • Acute toxicity: Data on the specific acute toxicity of 4-Bromopyridine hydrochloride is limited. However, similar pyridine derivatives can be harmful upon exposure.
  • Flammability: No data readily available on flammability. However, as a precaution, it should be handled away from heat sources and open flames.
Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Metal-Catalyzed Cross-Coupling: It can undergo reactions such as Suzuki and Sonogashira coupling, which are essential for forming carbon-carbon bonds.
  • Electrophilic Aromatic Substitution: The compound can react with electrophiles, facilitating the introduction of various substituents onto the pyridine ring .

Research indicates that 4-Bromopyridine hydrochloride exhibits notable biological activities, including:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against certain bacterial strains.
  • Anticancer Activity: Some studies suggest potential anticancer properties, making it a candidate for further pharmaceutical development.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, contributing to its biological effects .

Several methods exist for synthesizing 4-Bromopyridine hydrochloride:

  • Halogenation of Pyridine: The most common method involves the bromination of pyridine using bromine or phosphorus tribromide.
  • Nucleophilic Substitution: Starting from 4-pyridinecarboxaldehyde, bromination can occur under acidic conditions to yield the desired product.
  • One-Pot Reactions: Recent advancements have introduced one-flow synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel .

4-Bromopyridine hydrochloride serves multiple purposes in various fields:

  • Synthetic Intermediate: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: This compound is utilized in chemical research for developing new reactions and methodologies.
  • Ligand in Coordination Chemistry: It can act as a ligand in coordination complexes, enhancing the properties of metal catalysts .

Studies on the interactions of 4-Bromopyridine hydrochloride indicate:

  • Drug Interactions: It may interact with other pharmaceutical compounds, affecting their efficacy and metabolism.
  • Biochemical Pathways: Research has explored its role in various biochemical pathways, particularly regarding enzyme interactions and metabolic processes .

Several compounds share structural similarities with 4-Bromopyridine hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-BromopyridineC₅H₄BrNSimilar reactivity but different substitution pattern.
2-BromopyridineC₅H₄BrNDifferent position of bromine affects biological activity.
4-ChloropyridineC₅H₄ClNChlorine instead of bromine; differing reactivity profile.
5-BromopyridineC₅H₄BrNBromination at position five alters its chemical behavior.

4-Bromopyridine hydrochloride stands out due to its specific position of bromination on the pyridine ring, which influences its reactivity and biological properties compared to other halogenated pyridines .

Traditional Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (NAS) represents a fundamental approach for transforming 4-bromopyridine hydrochloride. Unlike electrophilic aromatic substitution, NAS involves the attack of a nucleophile on an electron-deficient aromatic ring, making pyridine systems particularly suitable substrates due to their electron-poor nature.

The mechanism of nucleophilic aromatic substitution with 4-bromopyridine hydrochloride typically proceeds through a negatively charged carbanion intermediate known as a Meisenheimer complex. This reaction pathway is accelerated by electron-withdrawing groups on the aromatic ring, with their positioning relative to the leaving group significantly affecting reaction rates.

A classic approach to utilizing 4-bromopyridine hydrochloride in synthesis begins with its conversion to the free base. As documented in laboratory procedures, this transformation involves dissolving the hydrochloride salt in water, followed by treatment with a base such as sodium hydroxide solution:

4-Bromopyridine hydrochloride (2.00 g, 10.3 mmol) is dissolved in 10 mL water. Slow addition of 2 mL 5M NaOH solution results in a yellow mixture of two layers, which is stirred at room temperature for 10 minutes. The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are dried over MgSO4 and concentrated in vacuo to obtain 4-bromopyridine in quantitative yield (1.62 g colorless liquid).

This neutralization step is critical as it converts the salt to the more reactive free base form, enabling subsequent nucleophilic transformations. However, practitioners must exercise caution during this process as the free base of 4-bromopyridine is considerably less stable than its hydrochloride salt form.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions represent among the most powerful synthetic tools for functionalizing 4-bromopyridine hydrochloride. These methodologies have revolutionized heterocyclic synthesis by enabling carbon-carbon bond formation under relatively mild conditions.

Sonogashira Coupling

The Sonogashira reaction employs a palladium catalyst along with a copper co-catalyst to form carbon-carbon bonds between 4-bromopyridine and terminal alkynes. This methodology proceeds under mild conditions, often at room temperature, making it suitable for complex molecule synthesis.

R¹-X + H-≡-R² → R¹-≡-R²

Where R¹ can be the pyridyl group from 4-bromopyridine and R² represents the alkyne component.

In practical applications, handling 4-bromopyridine hydrochloride for Sonogashira coupling requires special consideration. As noted in synthetic discussions, practitioners recommend freeing the base first:

Begin by dissolving 4-bromopyridine hydrochloride in a saturated sodium bicarbonate solution, which should produce a fizzing reaction. After that, wash the mixture with dichloromethane (DCM) and separate the organic layer. Dry this layer using magnesium sulfate. When removing the solvent, do so gradually to avoid extracting too much at once, as excessive removal can compromise the integrity of the compound.

Suzuki vs. Stille Cross-Coupling

Both Suzuki and Stille cross-coupling reactions have been successfully employed with 4-bromopyridine derivatives. Comparative studies indicate that while both methods can deliver good yields, they often require different reaction conditions:

Coupling TypeTemperatureTypical YieldAdvantages
Suzuki70-80°C77-83%Milder reaction conditions, less toxic reagents
StilleUp to 100°C71-84%Greater functional group tolerance

For Stille reactions specifically with 4-bromopyridine, researchers have noted that "it was necessary to increase the temperature to 100°C and thus the solvent had to be changed" to achieve satisfactory conversion. This demonstrates the need for optimized reaction parameters when working with these halopyridine substrates.

Radical-Mediated Functionalization Pathways

Radical chemistry offers alternative approaches to functionalizing 4-bromopyridine hydrochloride, particularly for C-H activation processes that may be challenging via ionic pathways.

Recent advances in photoredox catalysis have expanded the toolbox for radical functionalization of pyridines. For instance, the use of iridium-based photoredox catalysts such as [Ir(ppy)₂dtbbpy]PF₆ (1 mol%) in combination with Hantzsch ester (HEH) as a stoichiometric reductant enables radical hydroarylation reactions.

In experiments specifically utilizing 4-bromopyridine hydrochloride as a substrate, researchers discovered that hydrogen atom transfer (HAT) catalysts significantly influence reaction efficiency:

While the use of the nitroxyl-based HAT catalysts NHPI and HOBt did not significantly alter the outcome, catalytic quantities of hydroxyquinoline were found to dramatically improve the yield.

The mechanistic pathway involves the generation of pyridinyl radicals (II), which are formed upon single-electron reduction of pyridinium ions. These radicals can then undergo coupling with other radical species such as allylic radicals with high regioselectivity, particularly at the C4 position. This represents a significant departure from classical Minisci chemistry, offering complementary selectivity patterns for pyridine functionalization.

Green Chemistry Protocols for Sustainable Synthesis

In response to increasing environmental concerns, green chemistry approaches for handling and transforming 4-bromopyridine hydrochloride have gained significant attention. Flow chemistry represents one of the most promising sustainable methodologies in this arena.

A groundbreaking approach involves one-flow operations that integrate multiple synthetic steps involving 4-bromopyridine hydrochloride without isolating intermediates. This strategy addresses the instability issues associated with the free base form:

To simplify the preparation and reaction procedure of 4-bromopyridine, multiple operations, desalting with a base, separation of the aqueous layer, and subsequent halogen–lithium exchange reaction were integrated into a single flow reaction. The reaction sequence was completed within 20 seconds and the yields were higher than the conventional methods.

The advantages of this flow approach are particularly evident when working with 4-bromopyridine hydrochloride because "the subsequent reaction can be performed immediately after the generation of 4-bromopyridine, which is unstable under ambient conditions".

An extended application of this technology enables "sequential desalination, lithiation, borylation, and cross coupling of 4-bromopyridine hydrochloride...in one flow". This integrated approach not only improves reaction efficiency but also minimizes waste generation and exposure to unstable intermediates.

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19524-06-2

Dates

Modify: 2023-08-15

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